molecular formula C20H17N3O5S B2526671 (E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-63-6

(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2526671
CAS No.: 868154-63-6
M. Wt: 411.43
InChI Key: OHKPGTWAFYJNOT-UKTHLTGXSA-N
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Description

(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a sophisticated chemical probe designed for investigative biochemistry and signal transduction research. This compound features a tetrahydrobenzo[b]thiophene core, a privileged scaffold in medicinal chemistry known for its ability to interact with ATP-binding sites of various kinases. The molecule is strategically functionalized with an (E)-2-cyano-3-(3-nitrophenyl)acrylamido moiety, which can act as a Michael acceptor, suggesting potential as a covalent modifier for targeting cysteine residues in the active site of specific enzymes. This covalent binding mode can lead to prolonged inhibition, making it a valuable tool for studying the downstream effects of sustained kinase suppression in cellular models. Researchers can utilize this compound to explore its potential as an inhibitor of key oncogenic kinases, such as those in the RAF or SRC families, to dissect complex pathways involved in cell proliferation and survival. Its research applications are primarily in the fields of cancer biology and kinase pharmacology, where it serves as a key intermediate or a lead compound for the development of novel targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-28-20(25)17-15-7-2-3-8-16(15)29-19(17)22-18(24)13(11-21)9-12-5-4-6-14(10-12)23(26)27/h4-6,9-10H,2-3,7-8H2,1H3,(H,22,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKPGTWAFYJNOT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of tetrahydrobenzo[b]thiophene, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antioxidant properties based on recent studies.

Chemical Structure and Synthesis

The compound's structure features a tetrahydrobenzo[b]thiophene core with a cyano and nitrophenyl substituent that may enhance its biological activity. The synthesis typically involves multicomponent reactions that allow for the introduction of various functional groups to optimize biological properties.

Antitumor Activity

Research has shown that tetrahydrobenzo[b]thiophene derivatives exhibit significant antitumor activity. For instance:

  • Cell Line Studies : In vitro studies on MCF-7 breast cancer cells demonstrated that certain derivatives induced apoptosis with IC50 values ranging from 23.2 to 49.9 μM. Notably, the compound under review was part of a series that showed promising cytotoxic effects against various cancer cell lines, including colorectal cancer (LoVo and HCT-116) .
  • Mechanism of Action : Flow cytometry analysis indicated that the compound could cause G2/M phase cell-cycle arrest, suggesting a mechanism involving disruption of normal cell cycle progression .

Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated against several bacterial strains:

  • Zone of Inhibition Tests : Studies reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of the inhibition zones indicated significant antibacterial potential, particularly with compounds containing hydroxyl groups on the phenyl ring .
  • Structure-Activity Relationship (SAR) : Modifications in substituents on the phenyl ring were found to influence antibacterial activity significantly. For example, compounds with electron-donating groups exhibited enhanced activity compared to their counterparts .

Antioxidant Activity

Antioxidant properties were assessed using various assays:

  • DPPH Scavenging Activity : The compound showed significant radical scavenging ability in DPPH assays, indicating its potential as an antioxidant agent. The antioxidant activity was correlated with the presence of specific functional groups within the structure .
  • Comparative Analysis : The antioxidant capacity was compared against standard antioxidants, revealing that some derivatives had comparable or superior activity .

Data Tables

Biological ActivityIC50 Values (μM)Remarks
Antitumor (MCF-7)23.2 - 49.9Induces apoptosis and cell cycle arrest
Antibacterial (S. aureus)VariesSignificant inhibition observed
Antioxidant (DPPH)VariesComparable to standard antioxidants

Case Studies

  • Antitumor Efficacy : A study evaluated a series of tetrahydrobenzo[b]thiophene derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vitro .
  • Antibacterial Properties : Another study focused on the antibacterial effects of various substituted tetrahydrobenzo[b]thiophenes against clinical isolates. The findings suggested that modifications in the substituent patterns could lead to enhanced antibacterial efficacy .

Scientific Research Applications

Structural Characteristics

Chemical Structure:

  • IUPAC Name: Methyl 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Molecular Formula: C20H17N3O5S
  • Molecular Weight: 405.37 g/mol

The compound features a tetrahydrobenzo[b]thiophene core with various functional groups that contribute to its reactivity and biological interactions.

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal research:

Anticancer Activity

Recent studies have shown that derivatives of tetrahydrobenzo[b]thiophene possess significant anticancer properties. For instance:

  • Mechanism of Action: The compound disrupts tubulin dynamics, leading to mitotic arrest and apoptosis in cancer cells. In vitro studies on MCF-7 breast cancer cells indicated an IC50 value of 23.2 µM, demonstrating substantial reduction in cell viability after treatment .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains:

  • Study Results: Significant activity was noted against both Gram-positive and Gram-negative bacteria, with some derivatives showing zones of inhibition larger than standard antibiotics .
CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15
Control (Ampicillin)Staphylococcus aureus18

Anti-inflammatory Effects

Compounds related to this structure have also demonstrated anti-inflammatory properties:

  • Mechanism: They inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Analgesic Activity

The analgesic effects have been assessed using animal models:

  • Results: Certain derivatives exhibited analgesic effects comparable to standard analgesics like metamizole, indicating their potential as pain relief agents.

Case Studies

Breast Cancer Model:
A study involving MCF-7 cells treated with a derivative showed significant apoptosis induction and G2/M phase cell cycle arrest. This highlights the potential for these compounds in breast cancer treatment.

Inflammation Model:
In experiments evaluating anti-inflammatory effects against lipopolysaccharide-induced inflammation in macrophages, significant reductions in inflammatory markers were observed.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:

  • Substituents such as methoxy and isopropoxy groups enhance anticancer potency.
  • Cyano and acrylamide moieties are critical for inducing apoptosis through specific molecular interactions.

Comparison with Similar Compounds

Key Structural Differences :

  • The methyl ester (vs. ethyl in most analogs) marginally increases lipophilicity, which may affect membrane permeability .

Physicochemical Data Comparison :

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound C₂₂H₁₉N₃O₅S 437.47 N/A Cyano (∼2212 cm⁻¹), ester C=O (∼1660 cm⁻¹)
Compound 3d C₁₉H₁₈N₂O₄S 370.42 298–300 –OH (3239 cm⁻¹), C≡N (2212 cm⁻¹)
Compound H C₂₄H₂₆N₂O₇S 486.54 215–216 –OCH₃ (2926 cm⁻¹), phenolic –OH (∼3131 cm⁻¹)

Antioxidant Activity

  • Phenolic Derivatives (e.g., Compound H, F, G): Exhibit IC₅₀ values comparable to ascorbic acid in DPPH, nitric oxide, and lipid peroxidation assays due to radical scavenging .
  • Target Compound: The 3-nitro group lacks –OH/-OCH₃, likely reducing antioxidant efficacy. Nitro groups may instead stabilize radicals, but this is less effective than phenolic donors.

Antibacterial Activity

  • Chlorophenyl and Carboxypropyl Analogs (e.g., Compound 23, 25) : Show activity against S. aureus and E. coli via membrane disruption or enzyme inhibition .
  • Target Compound : The nitro group’s electron-withdrawing nature may enhance interactions with bacterial enzymes (e.g., nitroreductases), though direct data are needed.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound R Group Ester Group Molecular Weight Melting Point (°C) Notable Spectral Data
Target Compound 3-Nitrophenyl Methyl 437.47 N/A C≡N: 2212 cm⁻¹, C=O: 1660 cm⁻¹
Compound 3d 4-Hydroxyphenyl Ethyl 370.42 298–300 –OH: 3239 cm⁻¹
Compound H 4-Hydroxy-3,5-dimethoxyphenyl Ethyl 486.54 215–216 –OCH₃: 2926 cm⁻¹

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